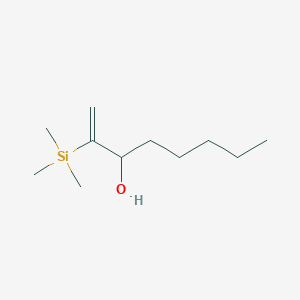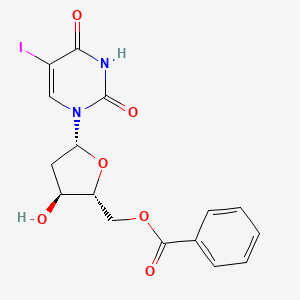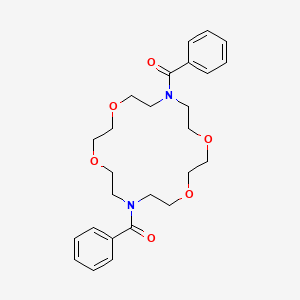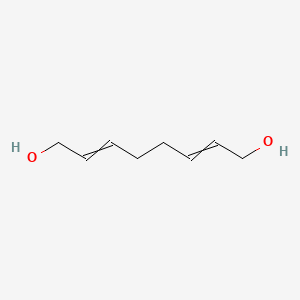
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with tert-butoxy and phenylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one typically involves the cyclization of acyl ketene dithioacetals. This method is known for its efficiency and the ability to produce the desired compound in a one-pot reaction . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one involves its interaction with molecular targets through its functional groups. The phenylsulfanyl groups can participate in various chemical reactions, while the cyclobutene ring provides structural rigidity. The tert-butoxy group can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one is unique due to the presence of both phenylsulfanyl and tert-butoxy groups, which impart distinct chemical properties
Eigenschaften
CAS-Nummer |
79894-56-7 |
|---|---|
Molekularformel |
C20H20O2S2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxy]-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C20H20O2S2/c1-20(2,3)22-17-18(23-14-10-6-4-7-11-14)16(21)19(17)24-15-12-8-5-9-13-15/h4-13,18H,1-3H3 |
InChI-Schlüssel |
LNAZQIUGAZGNAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C(=O)C1SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
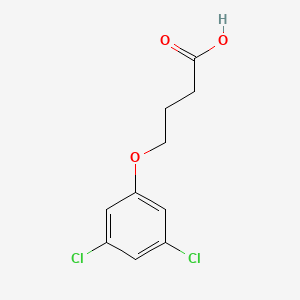
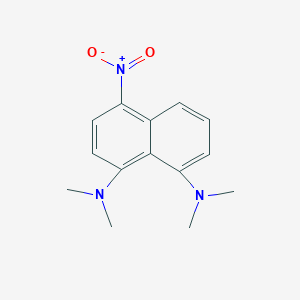
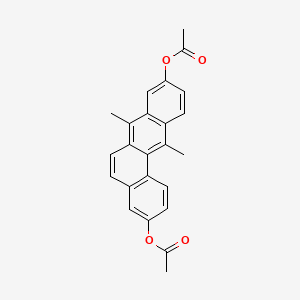



![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
